

Comparative Performance of SV-BR-1-GM (Bria-IMT®)

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Compound of Interest

Compound Name: *BR-1*

Cat. No.: *B1192330*

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The Bria-IMT® regimen, which includes the SV-**BR-1**-GM cell line, has been evaluated in heavily pretreated patients with metastatic breast cancer. Clinical trial data, primarily from Phase I/II studies, suggests a potential survival benefit compared to historical data for standard-of-care therapies.

Overall Survival (OS) in Metastatic Breast Cancer

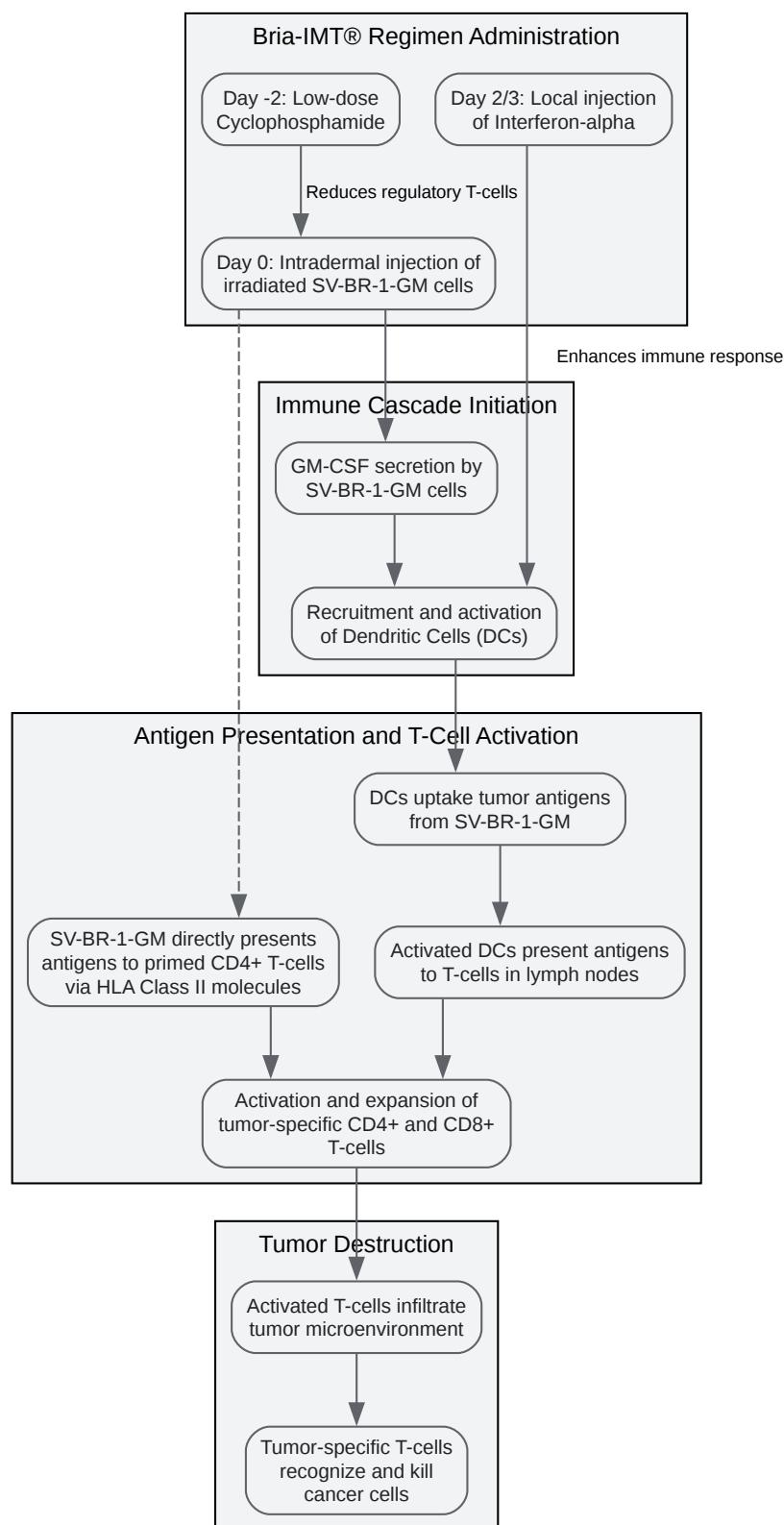
Treatment Regimen	Patient Population	Median Overall Survival (mOS)	1-Year Survival Rate	Citation
Bria-IMT® + Checkpoint Inhibitor	Heavily pretreated metastatic breast cancer (Phase 3 formulation cohort, n=25)	Not yet reached (as of July 2025)	52%	[1][2]
Bria-IMT® + Retifanlimab	Heavily pretreated HR+ metastatic breast cancer (n=25)	17.3 months	Not reported	[3]
Bria-IMT® + Pembrolizumab	TNBC subgroup	11.4 months	Not reported	[2]
Sacituzumab Govitecan (Historical Control)	Heavily pretreated HR+/HER2- metastatic breast cancer (TROPiCS-02 trial)	14.4 months	Not reported	[2][3]
Sacituzumab Govitecan (Historical Control)	TNBC	11.8 months	Not reported	[2]
Single-Agent Chemotherapy (Historical Control)	HR+ and TNBC	11.3 months and 6.9 months, respectively	Not reported	[2]

Progression-Free Survival (PFS) and Clinical Benefit Rate (CBR)

Treatment Regimen	Median Progression-Free Survival (PFS)	Clinical Benefit Rate (CBR)	Citation
Bria-IMT® (Phase 3 formulation)	3.6 months	61%	[4]
Bria-IMT® (patients with a drop in CAMLs)	4.1 months	Not reported	[5]
Bria-IMT® (patients without a drop in CAMLs)	1.8 months	Not reported	[5]

Mechanism of Action of SV-BR-1-GM

SV-**BR-1-GM** is a whole-cell breast cancer vaccine derived from a human breast cancer cell line. It is genetically engineered to secrete Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), a potent immune stimulant.[\[6\]](#)[\[7\]](#) The proposed mechanism of action involves several key steps to induce a robust anti-tumor immune response. The SV-**BR-1-GM** cells act as antigen-presenting cells (APCs), directly activating CD4+ T lymphocytes.[\[8\]](#)[\[9\]](#) The regimen is designed to enhance dendritic cell activation and promote both adaptive (T-cell mediated) and innate immune responses.[\[4\]](#)

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Proposed mechanism of action for the Bria-IMT® regimen.

Experimental Protocols

The Bria-IMT® regimen is administered in 3-week cycles and involves a multi-step process designed to maximize the anti-tumor immune response.

Bria-IMT® Regimen Protocol

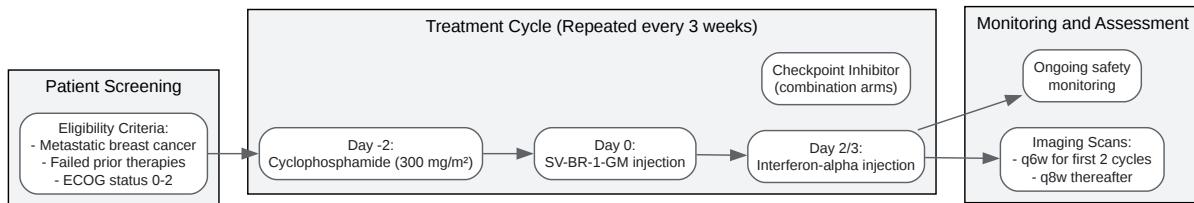
The protocol for the Bria-IMT® regimen as described in clinical trials is as follows:[1][4][10]

- Day -3 to -2: Pre-conditioning
 - Administration of low-dose cyclophosphamide (300 mg/m²) intravenously. This step is intended to reduce the number of regulatory T-cells, which can suppress the immune response.
- Day 0: SV-**BR-1**-GM Inoculation
 - Intradermal injection of 20 million irradiated SV-**BR-1**-GM cells. The total dose is typically divided among four injection sites.
- Day 2 or 3: Immune Stimulation
 - Intradermal injection of pegylated interferon-alpha (0.1 mcg) at each of the SV-**BR-1**-GM inoculation sites to further enhance the local immune response.
- Checkpoint Inhibitor Administration (Combination Therapy)
 - In combination therapy arms, a checkpoint inhibitor (e.g., retifanlimab or pembrolizumab) is infused. The timing of the infusion can vary but is generally administered between Day -3 and Day 3 of each cycle.
- Treatment Cycles
 - Treatment cycles are repeated every 3 weeks.

Monitoring and Evaluation

Patients are monitored for safety and efficacy throughout the treatment. Imaging assessments are typically performed every 6 weeks for the first two cycles, and every 8 weeks thereafter.[1]

[11]

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